molecular formula C11H10O3S2 B131499 Methyl 2,2-dithienylglycolate CAS No. 26447-85-8

Methyl 2,2-dithienylglycolate

Cat. No. B131499
CAS RN: 26447-85-8
M. Wt: 254.3 g/mol
InChI Key: SYHWYWHVEQQDMO-UHFFFAOYSA-N
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Description

Methyl 2,2-dithienylglycolate is a chemical compound of interest due to its role as an intermediate in the synthesis of anticholinergic agents. The compound features a glycolate ester functional group with two thienyl rings attached to the alpha carbon. Its significance lies in its application in pharmaceutical chemistry, particularly in the development of drugs that target the cholinergic system, which is involved in a myriad of physiological functions including muscle movement and cognitive processes .

Synthesis Analysis

The synthesis of methyl 2,2-dithienylglycolate is achieved through a selective two-step protocol. This method allows for the production of not only methyl 2,2-dithienylglycolate but also its regio-isomer, methyl 2,3-dithienylglycolate. The latter is a critical precursor for an anticholinergic drug impurity. The selective synthesis process is advantageous as it provides a pathway to obtain the desired isomer with potential applications in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of methyl 2,2-dithienylglycolate consists of a central glycolate moiety flanked by two thienyl groups. These thienyl groups are aromatic rings containing sulfur, which can influence the electronic properties of the molecule. The spatial arrangement of these groups and their electronic interactions are likely to affect the reactivity and stability of the compound, which is essential for its role as an intermediate in drug synthesis .

Chemical Reactions Analysis

Methyl 2,2-dithienylglycolate is involved in chemical reactions pertinent to the synthesis of anticholinergic agents. Although the provided data does not detail specific reactions involving this compound, it can be inferred that its reactivity is influenced by the presence of the thienyl groups and the ester functional group. These functional groups can undergo various chemical transformations, which are crucial in the multi-step synthesis of complex pharmaceutical compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2,2-dithienylglycolate are not explicitly detailed in the provided data. However, as an ester with aromatic substituents, it is expected to have certain solubility characteristics in organic solvents and a specific boiling point, which would be relevant for its purification and handling during the synthesis process. The presence of sulfur in the thienyl rings may also contribute to its chemical behavior, such as its nucleophilicity or electrophilicity in reactions .

Scientific Research Applications

Synthesis and Utilization in Chemical Processes

  • Methyl 2,2-dithienylglycolate is a chemical intermediate used in the synthesis of various compounds. It has been efficiently synthesized through a selective process, highlighting its utility as an intermediate for preparing anticholinergic agents (Foschi et al., 2018).

Role in Biochemical Reactions and Biological Systems

  • While specific studies on Methyl 2,2-dithienylglycolate are limited, related compounds such as Methylglyoxal (MG) provide insights into the role of similar compounds in biological systems. MG, a dicarbonyl metabolite produced by all living cells, is associated with human diseases. Research on MG, including its detection, quantification, and effects in biological systems, can offer a broader understanding of the biochemical properties and potential applications of Methyl 2,2-dithienylglycolate and related compounds. For example, studies have explored MG's formation in food and living organisms, its measurement using LC-MS/MS, and its role in cellular processes and diseases (Nemet et al., 2006); (Rabbani & Thornalley, 2014).

Applications in Analytical and Detection Methods

  • Methylglyoxal and similar compounds can be used in developing analytical methods and sensors. A "turn-on" fluorescent sensor has been developed for the detection of Methylglyoxal, demonstrating the potential of using related compounds in sensing technologies. Such advancements may be applicable for Methyl 2,2-dithienylglycolate in various analytical contexts (Wang et al., 2013).

Environmental Impact and Degradation

  • Methyl 2,2-dithienylglycolate, similar to other methylated compounds, may have environmental implications. Studies on methyl parathion and dichlorvos, for instance, provide insights into the environmental fate and degradation of methylated compounds, which can be relevant for understanding the environmental impact of Methyl 2,2-dithienylglycolate (Senthilnathan & Philip, 2011).

Therapeutic and Biological Effects

  • Research on the biological effects of Methylglyoxal, a compound related to Methyl 2,2-dithienylglycolate, has shown its potential therapeutic applications, particularly in the context of diabetes and neurodegenerative diseases. This suggests that Methyl 2,2-dithienylglycolate could have similar therapeutic implications, warranting further research (Huang et al., 2008).

Safety And Hazards

Methyl 2,2-dithienylglycolate should be stored in a sealed, cool, and dry condition . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Methyl 2,2-dithienylglycolate is a key intermediate for the preparation of a wide range of anticholinergic agents . As such, its future directions are likely tied to the development and production of these agents, particularly those used in the treatment of Chronic Obstructive Pulmonary Disease (COPD).

properties

IUPAC Name

methyl 2-hydroxy-2,2-dithiophen-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S2/c1-14-10(12)11(13,8-4-2-6-15-8)9-5-3-7-16-9/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHWYWHVEQQDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CS1)(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465166
Record name Methyl 2,2-dithienylglycolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2-dithienylglycolate

CAS RN

26447-85-8
Record name Methyl α-hydroxy-α-2-thienyl-2-thiopheneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26447-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiopheneacetic acid, alpha-hydroxy-alpha-2-thienyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026447858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,2-dithienylglycolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-2-thienylglycolic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Bromothiophene (9.68 mL, 0.1 mol) was slowly added to a stirred mixture of magnesium turnings (2.7 g, 0.11 mol) in diethyl ether (100 mL) under a nitrogen atmosphere at 0° C. The reaction mixture was stirred at 35° C. for 3 h and then dimethyl oxalate (5.9 g, 0.05 mol) in diethyl ether (150 mL) was added dropwise. The reaction mixture was heated at reflux (45° C.) for 45 min and then the mixture was allowed to cool to ambient temperature and 1.25 M sulfuric acid (150 mL) was added. The reaction mixture was stirred at ambient temperature for 1 h and then the organic layer was separated and washed with dilute aqueous sodium bicarbonate solution (100 mL), water (100 mL), dried with sodium sulfate, filtered and concentrated under reduced pressure. The resulting solid residue was recrystallized from tetrachloromethane (˜1 g/3 mL) to yield the title compound (7.68 g, 30 mmol, 60%).
Quantity
9.68 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Nyberg, B Ostman, GUN WaUerberg - Acta Chem. Scand, 1970 - actachemscand.org
The preparations of methyl dithienylglycolates are described. Methyl 2, 2'-dithienylglycolate is prepared in one step from 2-bromothiophene; the 3, 3'-and 2, 3'-isomers are prepared …
Number of citations: 36 actachemscand.org
F Foschi, E Bonandi, A Mereu, B Pacchetti, D Gozzini… - Arkivoc, 2018 - air.unimi.it
An efficient selective synthesis of methyl dithienyl-glycolates has been developed. The interest of this two steps protocol resides in the possibility of synthesized either methyl 2, 2-…
Number of citations: 1 air.unimi.it
MG Matera, P Rogliani, M Cazzola - Drugs of the Future, 2022 - access.portico.org
There is evidence that dual bronchodilation is consistently more effective than long-acting M3 muscarinic acetylcholine receptor (mAChR) antagonists (LAMAs) or long-acting β2-…
Number of citations: 1 access.portico.org
MG Matera, P Rogliani, M Cazzola - Drugs of the Future, 2022 - access.portico.org
There is evidence that dual bronchodilation is consistently more effective than long-acting M3 muscarinic acetylcholine receptor (mAChR) antagonists (LAMAs) or long-acting β2-…
Number of citations: 1 access.portico.org
H Adamusová, N Novotná, Z Bosáková, M Douša - Chromatographia, 2017 - Springer
A new CE method for separation of (R,S)-aclidinium bromide enantiomers has been developed and validated. In this method, sulphated γ-CD 4.8% (w/v) in acidic background …
Number of citations: 9 link.springer.com

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